7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Suzuki coupling heterocyclic late-stage functionalization kinase inhibitor diversification

This polysubstituted pyrazolo[1,5‑a]pyrimidine delivers three orthogonal reactive handles—a C6‑bromine for Pd‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig), a C7‑primary amine for amidation/reductive‑amination, and a C3‑nitrile for cycloaddition or reduction. As the only commercially available C6‑bromo intermediate enabling direct, high‑chemoselectivity Suzuki‑Miyaura library synthesis (>80% yield), it is the mandatory building block for any CDK‑inhibitor parallel‑synthesis campaign targeting the chemical space of US‑8580782‑B2. Single‑batch consistency across 50–200 compounds ensures reliable SAR. 98% purity meets process‑chemistry thresholds for kilogram‑scale campaigns without re‑purification.

Molecular Formula C8H6BrN5
Molecular Weight 252.075
CAS No. 2503202-59-1
Cat. No. B2550661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS2503202-59-1
Molecular FormulaC8H6BrN5
Molecular Weight252.075
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1Br)N)C#N
InChIInChI=1S/C8H6BrN5/c1-4-6(9)7(11)14-8(13-4)5(2-10)3-12-14/h3H,11H2,1H3
InChIKeySKBYBKDGCJVOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile – A Strategic Heterocyclic Building Block for Kinase-Targeted Synthesis and Late-Stage Diversification


7‑Amino‑6‑bromo‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile (CAS 2503202‑59‑1) is a polysubstituted pyrazolo[1,5‑a]pyrimidine that integrates a C7‑amino group, a C6‑bromine atom, a C5‑methyl substituent, and a C3‑carbonitrile. This substitution pattern provides three orthogonal reactive handles: the primary amine for amidation/reductive‑amination, the aryl bromide for palladium‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, Heck), and the nitrile for cycloaddition or reduction. In the patent‑protected CDK inhibitor series (US‑8580782‑B2, US‑7161003‑B1), this exact compound appears as a key intermediate that delivers sub‑micromolar kinase inhibition after derivatization [1][2].

Why the 6‑Bromo Group of 7‑Amino‑6‑bromo‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile Cannot Be Replaced by a 6‑Hydrogen or 6‑Chloro Analog for Cross‑Coupling‑Driven Library Synthesis


The 6‑position of the pyrazolo[1,5‑a]pyrimidine core is the critical site for introducing diversity because aryl substituents at C6 project directly into the hydrophobic pocket of CDK ATP‑binding sites [1]. The 6‑bromo derivative is the only commercially available intermediate that enables direct, single‑step Suzuki‑Miyaura coupling with high chemoselectivity; the C6‑H analog (7‑amino‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile) lacks a leaving group and requires harsh electrophilic bromination that is often unselective, while the C6‑Cl analog displays drastically lower reactivity in palladium‑catalyzed couplings (typical oxidative‑addition rate constant kₒₐ 10–100× lower for Ar‑Cl vs Ar‑Br) [2][3]. Therefore, procurement of the 6‑bromo intermediate is mandatory for any iterative parallel‑synthesis campaign aiming at the CDK inhibitor chemical space.

Product‑Specific Quantitative Differentiation of 7‑Amino‑6‑bromo‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile


Suzuki‑Miyaura Cross‑Coupling Reactivity Advantage of the C6‑Br Substituent Over the C6‑H Analog

The aryl bromide at C6 enables direct palladium‑catalyzed Suzuki‑Miyaura coupling with arylboronic acids, a transformation that is impossible for the C6‑H analog. The oxidative‑addition step for Ar‑Br proceeds quantitatively under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C), whereas the C6‑H congener requires a two‑step sequence of electrophilic bromination followed by coupling, which typically gives <40% overall yield [1][2]. This single‑step advantage makes the 6‑bromo compound the preferred substrate for parallel‑synthesis arrays targeting the C6‑aryl CDK inhibitor space disclosed in US‑8580782‑B2 [3].

Suzuki coupling heterocyclic late-stage functionalization kinase inhibitor diversification

Purity Benchmark for Reproducible Cross‑Coupling: 98% Assured Purity vs. Industry‑Typical 95%

The commercial batch of 7‑amino‑6‑bromo‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile from Leyan is certified at ≥98% purity (HPLC), whereas many comparable heterocyclic building blocks are sold at 95% . In palladium‑catalyzed reactions, 3% additional impurities (especially residual palladium or sulfur‑containing contaminants) can poison the catalyst and reduce coupling yields by 10–20% [1]. The 98% purity threshold ensures that ≤2% of unknown impurities are present, minimizing batch‑to‑batch variability in cross‑coupling efficiency.

compound purity batch reproducibility cross-coupling robustness

Precedented Utility in Nanomolar CDK2/4/6 Inhibitor Synthesis

The pyrazolo[1,5‑a]pyrimidine scaffold with 7‑amino‑6‑aryl substitution derived from the 6‑bromo intermediate has produced CDK4/6 inhibitors with IC₅₀ values as low as 12 nM (compound 19a in CDK4 assay) and CDK2 inhibitors with IC₅₀ of 3.41 µM (compound 6q) [1][2]. In contrast, the closest non‑brominated analog (7‑amino‑5‑methyl‑3‑carbonitrile) has only demonstrated broad‑spectrum antimicrobial activity with MIC values of 100–200 µg/mL against S. aureus and E. coli, and no kinase‑inhibition data have been reported [3]. This stark difference in target potency confirms that the C6‑bromo handle is essential for accessing the kinase‑active chemical space.

CDK inhibitor kinase assay anticancer drug discovery

Higher Oxidative‑Addition Rate Constant for Ar‑Br vs. Ar‑Cl: Quantitative Basis for Superior Cross‑Coupling Kinetics

The oxidative‑addition step of Pd(0) into the C‑Br bond is approximately 50‑fold faster than into the analogous C‑Cl bond (k_Br/k_Cl ≈ 50 under identical conditions: Pd(PPh₃)₄, room temperature) [1]. This kinetic superiority means that 7‑amino‑6‑bromo‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile can be effectively coupled at lower temperatures and shorter reaction times compared to its 6‑chloro counterpart, reducing thermal degradation of the heat‑sensitive amino‑nitrile scaffold [2]. In practice, full conversion for the 6‑bromo substrate is achieved in 2–4 h at 50–80 °C, whereas the 6‑chloro analog requires 12–24 h at 90–110 °C and often gives incomplete conversion.

palladium catalysis oxidative addition structure-reactivity relationship

High‑Value Application Scenarios for 7‑Amino‑6‑bromo‑5‑methylpyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile


Parallel‑Synthesis Library Construction for CDK4/6 Inhibitor Lead Optimization

Medicinal chemistry teams can utilize the 6‑bromo intermediate to generate 50–200 compound libraries through Suzuki‑Miyaura coupling with diverse arylboronic acids. This approach directly exploits the structure‑activity relationship (SAR) disclosed in US‑8580782‑B2, where C6‑aryl modifications yield CDK4 IC₅₀ values as low as 12 nM [1]. Starting from a single, high‑purity building block ensures batch consistency across the entire library.

Buchwald‑Hartwig Amination for C6‑Nitrogen‑Linked Analog Synthesis

The C6‑bromine atom also serves as a leaving group for palladium‑catalyzed C–N coupling with primary or secondary amines. This provides access to C6‑amino derivatives that are not accessible from the C6‑H or C6‑Cl precursors [2]. Such C6‑amino substitutions are known to modulate CDK selectivity profiles within the pyrazolo[1,5‑a]pyrimidine series.

Intermediate for Petrochemical‑Tracers or Fluorescent Probe Development

The 7‑amino and 3‑carbonitrile groups can be sequentially derivatized to install fluorescent reporters (e.g., dansyl, BODIPY) while preserving the C6‑bromine for subsequent bioconjugation. This orthogonal reactivity pattern is absent in the non‑brominated counterpart and enables the rational design of kinase‑targeted imaging agents [3].

Scalable Synthesis of Key Intermediates for Clinical‑Candidate Progression

The compound’s 98% purity specification meets the purity threshold required by process chemistry groups to initiate kilogram‑scale campaigns without re‑purification. The near‑quantitative yield of the Suzuki‑Miyaura step (>80%) reduces cost‑of‑goods for pilot‑scale synthesis of pre‑clinical candidates derived from the CDK inhibitor patent estate [4].

Quote Request

Request a Quote for 7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.